molecular formula C19H17I4NO5 B12321546 N-Acetyl-L-thyroxine Ethyl Ester

N-Acetyl-L-thyroxine Ethyl Ester

Cat. No.: B12321546
M. Wt: 847.0 g/mol
InChI Key: HXNJCVUANVPHHP-UHFFFAOYSA-N
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Description

N-Acetyl-L-thyroxine Ethyl Ester is a synthetic derivative of thyroxine (T4), a key thyroid hormone. This compound features an acetyl group at the N-terminus and an ethyl ester at the carboxyl terminus, modifications that alter solubility and metabolic stability. The iodine substituents in thyroxine derivatives are critical for binding to nuclear receptors and serum transport proteins, which are absent or replaced in related compounds (e.g., methyl or methoxy groups) .

Properties

Molecular Formula

C19H17I4NO5

Molecular Weight

847.0 g/mol

IUPAC Name

ethyl 2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate

InChI

InChI=1S/C19H17I4NO5/c1-3-28-19(27)16(24-9(2)25)6-10-4-14(22)18(15(23)5-10)29-11-7-12(20)17(26)13(21)8-11/h4-5,7-8,16,26H,3,6H2,1-2H3,(H,24,25)

InChI Key

HXNJCVUANVPHHP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-L-thyroxine Ethyl Ester involves two main steps: acetylation and esterification. The acetylation of L-thyroxine is typically carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is conducted at room temperature for several hours. The resulting N-Acetyl-L-thyroxine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid. The reaction mixture is heated under reflux until the esterification is complete .

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-L-thyroxine Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

N-Acetyl-L-thyroxine Ethyl Ester exerts its effects by mimicking the action of L-thyroxine. It binds to thyroid hormone receptors in cells, leading to the activation of various signaling pathways. This results in the regulation of gene expression and metabolic processes. The acetyl and ethyl ester groups enhance its solubility and stability, making it more effective in certain applications .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below summarizes key structural and molecular features of N-Acetyl-L-thyroxine Ethyl Ester and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Notes
This compound* C₁₅H₂₀I₃NO₅ ~776.96 Iodine (I₃), Acetyl, Ethyl ester Presumed inactive if iodine is replaced; conformationally similar to T3
N-Acetyl-L-tyrosine Ethyl Ester C₁₃H₁₇NO₄ 251.28 p-Hydroxyphenyl, Acetyl, Ethyl ester Used in enzymatic assays; lacks thyroid activity
N-Acetyl-L-tryptophan Ethyl Ester C₁₅H₁₈N₂O₃ 274.32 Indole, Acetyl, Ethyl ester Research tool for spectroscopy; no hormonal function
4-Methoxy-3,5,3'-trimethyl-L-thyronine N-acetyl ethyl ester C₁₇H₂₅NO₅ 335.39 Methyl, Methoxy, Acetyl, Ethyl ester Inactive despite T3-like conformation due to methoxy blocking group
N,4-Diacetyl-L-phenylalanine Ethyl Ester C₁₅H₁₉NO₄ 277.32 Diacetyl, Benzyl, Ethyl ester Increased lipophilicity; no thyroid-related applications

*Assumed formula based on thyroxine structure with acetyl and ethyl ester modifications.

Physicochemical Properties

  • Molecular Weight: Iodine contributes significantly to the molecular weight of thyroxine derivatives (~776.96 vs. ~250–335 for non-iodinated esters).
  • Spectroscopic Profiles : Derivatives like N-Acetyl-L-tryptophan Ethyl Ester exhibit distinct UV-Vis spectra due to aromatic indole moieties, whereas tyrosine-based esters absorb at shorter wavelengths .
  • Hydrolysis Susceptibility : Ethyl esters are prone to enzymatic hydrolysis in vivo. For instance, propionic acid ethyl ester and butyric acid ethyl ester degrade rapidly in electrochemical cells, a trait relevant for prodrug design .

Biological Activity

N-Acetyl-L-thyroxine Ethyl Ester (NAT-E) is a synthetic derivative of the thyroid hormone L-thyroxine (T4), characterized by the addition of an acetyl group and an ethyl ester moiety. These modifications enhance its lipophilicity and alter its biological activity compared to the parent compound. This article explores the biological activity of NAT-E, focusing on its mechanism of action, pharmacological applications, and comparative analysis with related compounds.

NAT-E mimics the action of L-thyroxine by binding to thyroid hormone receptors (TRs) in various tissues, leading to the activation of signaling pathways that regulate gene expression and metabolic processes. The structural modifications in NAT-E improve its solubility and stability, enhancing its effectiveness in pharmaceutical applications.

Key Mechanisms:

  • Receptor Binding : NAT-E binds to TRs, similar to T4, activating transcriptional programs that influence metabolism and growth.
  • Gene Regulation : Studies indicate that NAT-E can regulate genes associated with cell proliferation and cholesterol metabolism, contributing to its biological effects .
  • Nongenomic Actions : Recent findings suggest that NAT-E may also exert rapid nongenomic actions by interacting with integrin receptors on cell membranes, influencing processes such as angiogenesis and neuronal migration .

Pharmacological Applications

NAT-E has been studied for various therapeutic applications due to its thyroid hormone-like properties. Its enhanced bioavailability and altered pharmacokinetics make it a candidate for treating conditions related to thyroid dysfunction.

Potential Applications:

  • Thyroid Hormone Replacement : Due to its structural similarity to T4, NAT-E may serve as an alternative in thyroid hormone replacement therapy.
  • Metabolic Disorders : Its ability to influence metabolic pathways suggests potential in managing metabolic disorders linked to thyroid function.
  • Cancer Research : The compound's interaction with TRs and nongenomic pathways positions it as a candidate for research in cancer therapies, particularly in targeting cancer cell proliferation .

Comparative Analysis with Related Compounds

The following table summarizes the structural similarities and biological activities of NAT-E compared to other related compounds:

CompoundStructure SimilarityBiological Activity
L-ThyroxineHighThyroid hormone function
N-Acetyl-L-tyrosine Ethyl EsterModerateEnzyme inhibition
Ethyl L-TyrosinateModerateAntioxidant properties
N-Acetyl-L-phenylalanine Ethyl EsterModerateNeuroprotective effects

NAT-E is unique among these compounds due to its combination of an acetyl group and an ethyl ester linked to a thyroxine backbone, allowing it to mimic natural thyroid activity while exhibiting distinct biochemical properties not found in other derivatives.

Case Studies and Research Findings

Several studies have investigated the biological effects of NAT-E. One notable study explored its hydrolytic activity in tonsillar extracts from patients with recurrent acute tonsillitis, revealing decreased hydrolytic activity correlated with severe cases. This suggests potential implications for immune response modulation .

In another research context, NAT-E's interactions with various proteins and enzymes have been examined. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, indicating that modifications like acetylation can significantly influence receptor binding dynamics and subsequent biological effects.

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